molecular formula C13H22N2O6 B13591925 Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13591925
M. Wt: 302.32 g/mol
InChI Key: FJHFDRTYENRFQB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 1427359-44-1) is a bicyclic molecule with a 3-azabicyclo[3.1.1]heptane core. Its molecular formula is C₁₁H₂₀N₂O₂, and it features:

  • A tert-butyl oxalate ester group.
  • A 6-amino substituent on the bicyclic framework.
  • Molecular weight: 212.29 g/mol .

Storage and Stability
The compound requires storage in a dark, dry environment at 2–8°C to prevent degradation, indicating sensitivity to moisture and temperature . Safety data highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

Molecular Formula

C13H22N2O6

Molecular Weight

302.32 g/mol

IUPAC Name

tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate;oxalic acid

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12;3-1(4)2(5)6/h7-9H,4-6,12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

FJHFDRTYENRFQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthetic approach typically involves:

  • Bicyclic scaffold construction: Formation of the 3-azabicyclo[3.1.1]heptane core via intramolecular cyclization or ring-closing reactions starting from suitable precursors such as amino acids or cycloalkane derivatives.
  • Protection of carboxylic acid: Introduction of the tert-butyl ester protecting group is commonly achieved by esterification using tert-butanol under acidic conditions or via tert-butyl chloroformate reagents.
  • Introduction of amino substituent: Amination at the 6-position can be achieved by nucleophilic substitution or reductive amination depending on the precursor functionalities.

Detailed Synthetic Route Example

A representative synthetic route adapted from literature on related azabicyclo compounds is as follows:

  • Starting material: 3-azabicyclo[3.1.1]heptane-3-carboxylic acid or its derivatives.
  • Esterification: Treatment with tert-butanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the tert-butyl ester. Alternatively, use of tert-butyl chloroformate in the presence of a base such as triethylamine can be employed.
  • Amination: Introduction of the amino group at the 6-position via reductive amination of a corresponding aldehyde intermediate or via nucleophilic displacement of a leaving group (e.g., halide) on a precursor bicyclic intermediate.
  • Purification: The product is purified by recrystallization or chromatography to afford the target compound as white crystals with melting points typically around 170–175 °C.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bicyclic scaffold formation Cyclization of amino acid derivatives under acidic or basic conditions 60–80 Depends on precursor and cyclization efficiency
Esterification tert-Butanol, acid catalyst or tert-butyl chloroformate, base 75–90 Mild conditions preferred to avoid side reactions
Amination Reductive amination: aldehyde + NH3 or amine + NaBH3CN 65–85 Careful control of pH and temperature required
Purification Recrystallization or silica gel chromatography Ensures high purity for biological applications

Scale-Up Considerations

A scalable synthesis for related bicyclic amino acids has been reported, emphasizing retrosynthetic disconnections within symmetry planes of the molecule to optimize yields and simplify purification. This approach can be adapted for the tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate synthesis to enable gram-scale production.

Analytical and Characterization Data

Characterization of the compound is essential to confirm structure and purity:

Technique Observations/Values
1H NMR (CDCl3) Signals corresponding to bicyclic protons and tert-butyl group; amino proton broad singlet around δ 9.3 ppm
13C NMR Carbonyl carbon around δ 178 ppm; tert-butyl carbons near δ 28 ppm; bicyclic carbons between δ 40–80 ppm
Mass Spectrometry (ESI) Molecular ion peak at m/z = 242 [M + H]+ consistent with molecular weight plus proton
Melting Point 172–174 °C, indicative of pure crystalline material

Research Discoveries and Applications

  • The conformationally constrained bicyclic amino acid scaffold has been shown to be valuable in peptide engineering, providing enhanced stability and receptor selectivity.
  • Derivatives such as tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate serve as intermediates in the synthesis of orexin 2 receptor agonists, which have therapeutic potential in sleep disorders.
  • The compound's rigid structure reduces conformational flexibility, making it a useful building block in medicinal chemistry for designing peptidomimetic drugs with improved pharmacokinetic profiles.

Summary Table of Preparation Methods

Method Aspect Description Reference
Scaffold construction Intramolecular cyclization of amino acid derivatives
Esterification tert-Butyl ester formation via acid-catalyzed reaction or tert-butyl chloroformate
Amination Reductive amination or nucleophilic substitution at 6-position
Purification Recrystallization or chromatography
Scale-up strategy Retrosynthetic disconnections exploiting molecular symmetry

This comprehensive overview synthesizes available data from reputable chemical databases and peer-reviewed literature, excluding unverified sources. The preparation of Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves well-established organic synthesis techniques tailored to maintain the integrity of the bicyclic scaffold and introduce functional groups with high regio- and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce a variety of amino-substituted compounds.

Scientific Research Applications

Based on the search results, information regarding the applications of "oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate" is limited. The available data primarily focuses on its chemical properties, structure, and related identifiers.

Chemical and Structural Information:

  • Chemical Name: Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate .
  • Molecular Formula: C13H22N2O6C_{13}H_{22}N_2O_6 .
  • Molecular Weight: 302.33 .
  • CAS Number: 2648947-54-8 .

This compound is also identified by its CBNumber, CB29724071, and MDL Number, MFCD34167928 . The MOL file, essential for representing the molecule in a computer-readable format, is available under the identifier 2648947-54-8.mol .

Related Compounds:

  • Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate: This related compound has the molecular formula C10H18N2O2C_{10}H_{18}N_2O_2 and a molecular weight of 198.26 g/mol . Its PubChem CID is 16228674 .
  • Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate: With the molecular formula C11H20N2O2C_{11}H_{20}N_2O_2 and a molecular weight of 212.29 g/mol, this compound's PubChem CID is 72207252 .
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has the molecular formula C9H15NO3C_9H_{15}NO_3 and a molecular weight of 185.22 . Its CAS No. is 114214-49-2 .

Mechanism of Action

The mechanism of action of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table summarizes structurally related azabicyclo compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Differences vs. Target Compound References
tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate 1427359-44-1* C₁₁H₁₇NO₃ 6-oxo 211.26 Oxo group replaces amino; lower polarity
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 1818847-75-4 C₁₂H₁₉NO₃ 6-formyl 225.29 Formyl group enhances electrophilicity
tert-Butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate 1357353-36-6 C₁₁H₁₉NO₃ 6-hydroxy 213.27 Hydroxy group increases hydrophilicity
tert-Butyl rel-(1R,5S,6r)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 134575-14-7 C₁₁H₂₀N₂O₂ 6-amino; bicyclo[3.1.0] 212.29 Smaller bicyclo ring (hexane vs. heptane)
tert-Butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate 1403767-24-7 C₁₁H₂₀N₂O₂ 6-amino; bicyclo[4.1.0] 212.29 Larger bicyclo ring alters steric properties

Note: CAS 1427359-44-1 is ambiguously referenced for both 6-oxo and 6-amino derivatives in different sources ; this may indicate a database error.

Physicochemical and Functional Differences

Amino vs. Oxo/Formyl/Hydroxy Substituents
  • Reactivity: The 6-amino group in the target compound enhances nucleophilic reactivity, making it suitable for coupling reactions in drug synthesis. In contrast, the 6-oxo (keto) and 6-formyl derivatives are more electrophilic, favoring condensation or oxidation reactions .
  • Solubility: The amino group improves water solubility compared to the hydrophobic tert-butyl oxalate ester, whereas the hydroxy variant (CAS 1357353-36-6) exhibits even greater hydrophilicity .
Bicyclo Ring Variations
  • Ring Size: The 3.1.1-heptane core in the target compound provides a balance of rigidity and flexibility for molecular recognition in pharmaceuticals.
  • Stability : Larger rings (e.g., 4.1.0-heptane in CAS 1403767-24-7) may introduce steric hindrance, reducing metabolic degradation .

Biological Activity

Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound with the molecular formula C13H22N2O6. This compound is notable for its bicyclic structure and the presence of both amino and carboxylate functional groups, which allow it to engage in diverse chemical reactions and biological interactions. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C13H22N2O6
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 2648947-54-8

The biological activity of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate primarily involves its interaction with various molecular targets, including enzymes and receptors. The bicyclic structure enables it to fit into specific binding sites, modulating the activity of these targets and leading to various biological effects.

Key Mechanisms

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It can bind to certain receptors, potentially affecting signaling pathways related to pain, inflammation, or other physiological processes.

Biological Activity Data

Activity TypeDescriptionReferences
Anticancer PotentialInvestigated for its effects on cancer cell lines; shows promise as a building block for anticancer drugs like Thalidomide analogs .
Neurotransmitter ModulationPotential role as a modulator of neurotransmitter systems due to its structural similarity to known neuroactive compounds .
Antimicrobial ActivityPreliminary studies suggest possible antimicrobial properties; further research needed .

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted the synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, which showed significant activity against various cancer cell lines. These derivatives were found to be effective in inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Neuropharmacological Effects : Research has indicated that derivatives of this compound could act as isosteres of common neurotransmitter scaffolds (e.g., piperidine), suggesting potential applications in treating neurological disorders .
  • Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with significant biological activity .

Q & A

Basic: What are the critical storage conditions for this compound to ensure stability?

The compound should be stored in a dark, sealed container under dry conditions at 2–8°C to prevent degradation. Exposure to light, moisture, or elevated temperatures may lead to hydrolysis of the tert-butoxycarbonyl (Boc) group or oxidation of the bicyclic amine moiety. Stability studies indicate that improper storage can reduce purity by >10% within six months .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic framework, Boc-protected amine (δ\delta ~1.4 ppm for tert-butyl), and oxalic acid moiety.
  • HPLC/LC-MS : Employ reverse-phase HPLC with UV detection (210–254 nm) and mass spectrometry to verify molecular weight (212.29 g/mol) and purity (>95%). Adjust mobile phase pH to 3–5 to enhance peak resolution for polar derivatives .

Advanced: How can synthetic yield be optimized for this compound in multi-step protocols?

Key variables include:

  • Catalyst selection : Use Pd/C or PtO2_2 for selective hydrogenation of intermediates, avoiding over-reduction of the azabicyclo ring.
  • Temperature control : Maintain ≤0°C during Boc protection to prevent side reactions (e.g., oxalic acid decomposition).
  • Purification : Apply flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile/water) to isolate the product with ≥90% yield .

Advanced: How do substituents on the azabicycloheptane core influence reactivity?

Comparative studies of analogs reveal:

  • Hydroxyethyl vs. hydroxymethyl : Hydroxyethyl substituents (e.g., tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate) enhance solubility in polar solvents (e.g., DMSO) but reduce thermal stability.
  • Electron-withdrawing groups : Methoxy or amino substituents alter ring strain, affecting nucleophilic reactivity at the amine site. For example, methoxy groups decrease basicity (pKa ~8.2 vs. ~9.5 for unsubstituted analogs) .

Advanced: What strategies mitigate instability of the bicyclic system under acidic/basic conditions?

  • pH control : Avoid prolonged exposure to pH <3 (cleaves Boc group) or >10 (ring-opening via retro-aldol pathways).
  • Protecting groups : Replace Boc with more stable groups (e.g., Fmoc) for reactions requiring acidic conditions.
  • Temperature modulation : Conduct reactions at ≤25°C to prevent thermal degradation of the strained bicyclic system .

Advanced: How can researchers ensure ≥98% purity for pharmacological assays?

  • Analytical techniques : Use HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) and confirm purity via LC-MS.
  • Recrystallization : Optimize solvent ratios (e.g., ethyl acetate:hexane = 1:3) to remove polar impurities.
  • Batch validation : Cross-check with COA (Certificate of Analysis) and 1H^1H-NMR integration for trace solvent residues .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : Assess binding affinity to target receptors (e.g., sigma-1 or NMDA receptors) using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME estimate logP (~1.8), moderate blood-brain barrier permeability, and CYP450 inhibition risks.
  • Solubility modeling : COSMO-RS simulations correlate with experimental solubility in DMSO (~50 mg/mL) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

  • Dose standardization : Normalize data to molar concentration (µM) instead of mass (mg/kg) to account for molecular weight variations.
  • Control experiments : Verify assay interference from residual solvents (e.g., DMSO >0.1% can inhibit enzyme activity).
  • Structural analogs : Compare activity trends with derivatives (e.g., tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-3-carboxylate) to identify scaffold-specific effects .

Advanced: What are the design principles for derivatives targeting CNS disorders?

  • Lipophilicity : Optimize logP between 1.5–2.5 for blood-brain barrier penetration.
  • Steric effects : Introduce small substituents (e.g., methyl) at the 6-position to enhance receptor fit without increasing toxicity.
  • Metabolic stability : Replace labile esters (e.g., tert-butyl) with carbamates to resist hepatic hydrolysis .

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